N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzo[d]thiazole-2-carboxamide N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzo[d]thiazole-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 1219913-48-0
VCID: VC4662524
InChI: InChI=1S/C21H23N3O3S/c1-26-16-6-4-5-15(13-16)18(24-9-11-27-12-10-24)14-22-20(25)21-23-17-7-2-3-8-19(17)28-21/h2-8,13,18H,9-12,14H2,1H3,(H,22,25)
SMILES: COC1=CC=CC(=C1)C(CNC(=O)C2=NC3=CC=CC=C3S2)N4CCOCC4
Molecular Formula: C21H23N3O3S
Molecular Weight: 397.49

N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzo[d]thiazole-2-carboxamide

CAS No.: 1219913-48-0

Cat. No.: VC4662524

Molecular Formula: C21H23N3O3S

Molecular Weight: 397.49

* For research use only. Not for human or veterinary use.

N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzo[d]thiazole-2-carboxamide - 1219913-48-0

Specification

CAS No. 1219913-48-0
Molecular Formula C21H23N3O3S
Molecular Weight 397.49
IUPAC Name N-[2-(3-methoxyphenyl)-2-morpholin-4-ylethyl]-1,3-benzothiazole-2-carboxamide
Standard InChI InChI=1S/C21H23N3O3S/c1-26-16-6-4-5-15(13-16)18(24-9-11-27-12-10-24)14-22-20(25)21-23-17-7-2-3-8-19(17)28-21/h2-8,13,18H,9-12,14H2,1H3,(H,22,25)
Standard InChI Key GVSQABGEVKINFQ-UHFFFAOYSA-N
SMILES COC1=CC=CC(=C1)C(CNC(=O)C2=NC3=CC=CC=C3S2)N4CCOCC4

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure comprises three key components:

  • Benzothiazole Core: A bicyclic system with a thiazole ring fused to a benzene ring, known for its electron-deficient nature and role in mediating biological interactions .

  • Morpholinoethyl Group: A morpholine-containing ethyl chain that enhances solubility and influences pharmacokinetic properties .

  • 3-Methoxyphenyl Substituent: An aromatic ring with a methoxy group at the para position, contributing to hydrophobic interactions and metabolic stability .

Table 1: Molecular Properties

PropertyValueSource
Molecular FormulaC₂₁H₂₃N₃O₃S
Molecular Weight (g/mol)397.5
CAS Registry Number1219913-48-0

Synthesis and Reactivity

Synthetic Pathways

The compound is synthesized through a multi-step process involving:

  • Carboxamide Formation: Coupling benzo[d]thiazole-2-carboxylic acid with 2-(3-methoxyphenyl)-2-morpholinoethylamine using carbodiimide-based coupling agents (e.g., EDC or HBTU) .

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization yield high-purity product (>95%) .

Key Reactions

  • Hydrolysis: Acidic (6M HCl) or basic (NaOH) conditions cleave the carboxamide to benzo[d]thiazole-2-carboxylic acid, a compound with demonstrated bioactivity .

  • Electrophilic Substitution: The 3-methoxyphenyl group undergoes nitration or sulfonation, modifying electronic properties and potential target affinity .

Physicochemical Properties

Solubility and Lipophilicity

  • Solubility: Highly soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water .

  • LogP: Predicted ~3.2, indicating moderate lipophilicity suitable for membrane permeability .

Table 2: Physicochemical Profile

PropertyValue/CharacteristicRelevance
Molecular Weight397.5 g/molImpacts Rule of Five compliance
Melting PointNot reportedSuggests amorphous solid form
Thermal StabilityDecomposes above 220°CInforms storage conditions

Biological Activities and Mechanisms

Antimicrobial Effects

The morpholinoethyl group may enhance penetration into bacterial membranes, while the methoxyphenyl moiety could disrupt enzyme function in pathogens like Staphylococcus aureus .

Enzyme Inhibition

The carboxamide group likely hydrogen-bonds with catalytic residues (e.g., Arg120 in COX-2), mimicking interactions observed in related anti-inflammatory agents .

Therapeutic Applications

Oncology

As a tubulin-targeting agent, this compound could supplement existing chemotherapeutics, particularly in taxane-resistant cancers .

Infectious Diseases

Structural modifications targeting bacterial efflux pumps or virulence factors may improve efficacy against multidrug-resistant strains .

Comparative Analysis with Related Compounds

Table 3: Activity Comparison of Benzothiazole Derivatives

CompoundAnticancer ActivityAntimicrobial ActivityCOX Inhibition
Target CompoundModerate (predicted)Moderate (predicted)Moderate
Benzo[d]thiazole-2-carboxylic acidHigh LowLow
2-MethylbenzothiazoleLowHighLow

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